1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Brand Name: Vulcanchem
CAS No.: 103202-59-1
VCID: VC13811900
InChI: InChI=1S/C12H28O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h13H,6-11H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCCCCCCO
Molecular Formula: C12H28O2Si
Molecular Weight: 232.43 g/mol

1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

CAS No.: 103202-59-1

Cat. No.: VC13811900

Molecular Formula: C12H28O2Si

Molecular Weight: 232.43 g/mol

* For research use only. Not for human or veterinary use.

1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- - 103202-59-1

Specification

CAS No. 103202-59-1
Molecular Formula C12H28O2Si
Molecular Weight 232.43 g/mol
IUPAC Name 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol
Standard InChI InChI=1S/C12H28O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h13H,6-11H2,1-5H3
Standard InChI Key ROMDTZBCCCGPDR-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCCCCCCO
Canonical SMILES CC(C)(C)[Si](C)(C)OCCCCCCO

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol, reflecting its structural components: a six-carbon chain with a hydroxyl group at position 1 and a TBDMS-protected hydroxyl group at position 6 . The molecular structure integrates a hydrophobic silyl ether group, which sterically shields the protected oxygen atom while leaving the primary alcohol at the terminal position reactive.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H28O2Si\text{C}_{12}\text{H}_{28}\text{O}_{2}\text{Si}
Molecular Weight232.43 g/mol
CAS Registry Number103202-59-1
SMILESCC(C)(C)Si(C)OCCCCCCO
InChI KeyROMDTZBCCCGPDR-UHFFFAOYSA-N

Data derived from PubChem and computational descriptors.

Stereoelectronic Characteristics

The TBDMS group introduces significant steric bulk, as evidenced by the tert-butyl substituent, which impedes nucleophilic attack at the silicon center. This steric protection is complemented by the electron-donating methyl groups, stabilizing the silyl ether against acidic or basic conditions. The molecule’s lipophilicity, enhanced by the silyl group, facilitates solubility in nonpolar solvents, a property critical for its application in heterogeneous reaction systems .

Synthesis and Industrial Production

Industrial Considerations

Large-scale production would necessitate optimization of reaction conditions to maximize yield and minimize di-silylated byproducts. Continuous-flow systems, as described in hydrogenation processes for 1,6-hexanediol synthesis , could be adapted to ensure efficient mixing and temperature control during silylation. Solvent selection, particularly the use of tetrahydrofuran-water mixtures, may influence reaction efficiency, as observed in related catalytic systems .

Physicochemical Properties

Solubility and Stability

The incorporation of the TBDMS group drastically alters the solubility profile of the parent 1-hexanol. While 1-hexanol itself is moderately soluble in water (0.6 g/L at 20°C) , the silylated derivative exhibits preferential solubility in organic solvents such as diethyl ether, dichloromethane, and toluene. This property is advantageous in extraction protocols and phase-separation strategies.

The silyl ether bond demonstrates resilience under neutral and mildly acidic conditions but undergoes cleavage in the presence of fluoride ions (e.g., tetra-n-butylammonium fluoride) or strong acids, enabling controlled deprotection .

Applications in Organic Synthesis

Protective Group Strategy

The primary utility of this compound lies in its role as a protecting group for hydroxyl functions. In multi-step syntheses, the TBDMS moiety shields the alcohol from undesired reactions during subsequent transformations, such as oxidations or alkylations. For example, in the synthesis of polyketides or glycosides, temporary protection of specific hydroxyl groups ensures regioselective functionalization .

Cross-Coupling Reactions

The terminal hydroxyl group remains available for further modification, enabling participation in Mitsunobu reactions, esterifications, or nucleophilic substitutions. This bifunctionality is particularly valuable in polymer chemistry, where controlled chain elongation is required.

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